molecular formula C15H13N5O2 B11158577 N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11158577
M. Wt: 295.30 g/mol
InChI Key: KWZDCFVBPIBNAH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxyphenyl group and a tetrazolyl group attached to a benzamide core. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Tetrazolyl Group: The tetrazolyl group can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of the methoxyphenyl and tetrazolyl groups attached to the benzamide core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13N5O2/c1-22-12-6-4-5-11(9-12)17-15(21)13-7-2-3-8-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

KWZDCFVBPIBNAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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